molecular formula C9H9N3O B11915656 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

Cat. No.: B11915656
M. Wt: 175.19 g/mol
InChI Key: DMNWSBLVVPRYOR-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is a heterocyclic compound with the molecular formula C9H9N3O. It is a derivative of pyrrolopyridine, a class of compounds known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and bases.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a modulator of biological pathways. It is used in the development of probes and inhibitors for studying enzyme functions and signaling pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise as a lead compound for the development of drugs targeting specific diseases, including cancer and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. It is also explored for its potential use in agrochemicals and other applications requiring specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine-2-carboxamide: Lacks the methyl group at the 5-position.

    5-Methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the carboxamide group at the 2-position.

    1H-Pyrrolo[2,3-b]pyridine: Lacks both the methyl group at the 5-position and the carboxamide group at the 2-position.

Uniqueness

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is unique due to the presence of both the methyl group at the 5-position and the carboxamide group at the 2-position. This combination of functional groups imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C9H9N3O/c1-5-2-6-3-7(8(10)13)12-9(6)11-4-5/h2-4H,1H3,(H2,10,13)(H,11,12)

InChI Key

DMNWSBLVVPRYOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NC(=C2)C(=O)N)N=C1

Origin of Product

United States

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